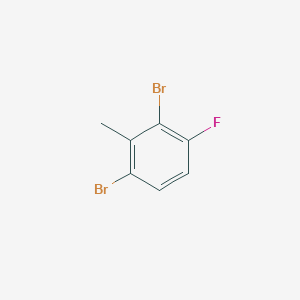

2,6-Dibromo-3-fluorotoluene

Descripción

Contextualization of Halogenated Aromatic Compounds in Contemporary Organic Synthesis

Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis. researchgate.net The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. numberanalytics.com This makes them crucial intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comrsc.org

The incorporation of halogens can enhance a molecule's reactivity, providing a handle for further chemical transformations. numberanalytics.com For instance, the carbon-halogen bond can be readily converted into other functional groups through various cross-coupling reactions, such as the Suzuki and Heck reactions. This versatility allows for the construction of complex molecular architectures.

Furthermore, halogenation can modulate the biological activity of a compound, a property extensively exploited in medicinal chemistry and drug discovery. numberanalytics.comrsc.org Approximately 20% of active pharmaceutical ingredients and 30% of modern agrochemicals contain at least one halogen atom. rsc.org The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org

The Unique Electronic and Steric Effects of Multiple Halogen Substituents on Toluene (B28343) Derivatives

The presence of multiple halogen substituents on a toluene ring gives rise to a complex interplay of electronic and steric effects that govern the molecule's reactivity and regioselectivity in chemical reactions.

Electronic Effects: Halogens exert a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). libretexts.orgpressbooks.pub The high electronegativity of halogens leads to the withdrawal of electron density from the ring through the sigma bond framework (inductive effect), which generally deactivates the ring towards electrophilic aromatic substitution. libretexts.orgpressbooks.pub Conversely, the lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the ring (resonance effect), which tends to direct incoming electrophiles to the ortho and para positions. pressbooks.publibretexts.org

In the case of 2,6-Dibromo-3-fluorotoluene, the fluorine atom, being the most electronegative halogen, exerts a strong inductive effect. wikipedia.org The bromine atoms also contribute to this electron-withdrawing effect. The methyl group on the toluene ring is an electron-donating group, which activates the ring. The interplay of these competing electronic effects from the three halogen atoms and the methyl group results in a unique reactivity profile.

Steric Effects: The size of the halogen substituents also plays a crucial role in determining the outcome of chemical reactions. The bromine atoms at the 2 and 6 positions of the toluene ring create significant steric hindrance around the methyl group and the adjacent ring carbons. This steric bulk can influence the regioselectivity of reactions by blocking access to certain positions on the ring for incoming reagents. libretexts.org

Strategic Importance of this compound as a Synthetic Intermediate

This compound is a strategically important intermediate in organic synthesis due to its unique substitution pattern. The presence of two bromine atoms and a fluorine atom on the toluene ring provides multiple sites for selective functionalization. The bromine atoms can be selectively replaced through various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

The fluorine atom, on the other hand, is generally less reactive in these types of reactions, allowing it to be retained in the final product. The presence of fluorine is often desirable in pharmaceuticals and agrochemicals as it can enhance metabolic stability and binding affinity. The strategic placement of the halogen atoms in this compound allows for a stepwise and controlled approach to the synthesis of complex, highly functionalized aromatic compounds.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its handling, purification, and use in synthetic applications.

| Property | Value |

| Molecular Formula | C₇H₅Br₂F |

| Molecular Weight | 267.92 g/mol |

| Appearance | Not explicitly found in search results, but related compounds are often solids or high-boiling liquids. |

| Boiling Point | Not explicitly found in search results. |

| Melting Point | Not explicitly found in search results. |

| Solubility | Expected to be soluble in common organic solvents like n-hexane. nih.gov |

Synthesis of this compound

The synthesis of this compound typically involves the selective halogenation of a suitable starting material. A common approach is the bromination of 3-fluorotoluene (B1676563).

The reaction involves treating 3-fluorotoluene with a brominating agent, such as bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired dibromination at the 2 and 6 positions, which are ortho to the methyl group and ortho and para to the fluorine atom. The directing effects of both the methyl group (ortho, para-directing) and the fluorine atom (ortho, para-directing but deactivating) influence the regioselectivity of the bromination.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C7H5Br2F |

|---|---|

Peso molecular |

267.92 g/mol |

Nombre IUPAC |

1,3-dibromo-4-fluoro-2-methylbenzene |

InChI |

InChI=1S/C7H5Br2F/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |

Clave InChI |

UBVKNTXRBWBNGC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1Br)F)Br |

Origen del producto |

United States |

Synthetic Methodologies for 2,6 Dibromo 3 Fluorotoluene and Analogous Halogenated Toluene Derivatives

Direct Halogenation Approaches

Direct halogenation remains a fundamental and widely practiced method for the synthesis of halogenated aromatic compounds. This approach involves the direct introduction of bromine and fluorine atoms onto the aromatic ring through distinct synthetic pathways.

Regioselective Bromination of Fluorotoluene Precursors

The synthesis of 2,6-dibromo-3-fluorotoluene can be envisioned through the direct bromination of 3-fluorotoluene (B1676563). The success of this approach hinges on the ability to control the regioselectivity of the bromination reaction, directing the bromine atoms to the positions ortho to the methyl group and meta to the fluorine atom.

The bromination of 3-fluorotoluene proceeds via an electrophilic aromatic substitution (EAS) mechanism. smolecule.com In this reaction, the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species, which is typically generated by the activation of molecular bromine with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). smolecule.com The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the brominated product. smolecule.com

The regiochemical outcome of the bromination is governed by the directing effects of the substituents already present on the toluene (B28343) ring—the methyl group (-CH₃) and the fluorine atom (-F). The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. smolecule.com Conversely, the fluorine atom is a deactivating, ortho-, para-directing group. smolecule.com Its high electronegativity withdraws electron density from the ring through the inductive effect, deactivating it towards electrophilic attack. However, through resonance, the fluorine atom can donate a lone pair of electrons to the ring, directing incoming electrophiles to the ortho and para positions. libretexts.org

Achieving the desired this compound requires the introduction of two bromine atoms onto the 3-fluorotoluene precursor. Controlling the extent of bromination to prevent the formation of mono-brominated and poly-brominated byproducts is crucial. The direct bromination of aromatic compounds with molecular bromine can often lead to a mixture of products. datapdf.com

Several strategies can be employed to control di-bromination and minimize poly-bromination. Careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of the brominating agent is essential. The use of milder brominating agents, such as N-bromosuccinimide (NBS) in the presence of an acid catalyst, can sometimes offer better selectivity compared to molecular bromine. researchgate.net Additionally, the choice of solvent can influence the reactivity and selectivity of the bromination reaction.

| Parameter | Condition | Effect on Bromination |

| Catalyst | Lewis acids (e.g., FeBr₃, AlBr₃) | Activates bromine for electrophilic attack. |

| Solvent | Glacial acetic acid, Dichloromethane (B109758) | Can influence reaction rate and selectivity. |

| Temperature | Low to ambient | Helps control the rate of reaction and minimize side products. |

| Stoichiometry | Controlled addition of bromine | Prevents excessive poly-bromination. |

Targeted Fluorination Strategies for Dibromotoluene Intermediates

An alternative approach to the synthesis of this compound involves the introduction of the fluorine atom at a later stage of the synthesis, specifically onto a pre-existing dibromotoluene scaffold. This strategy relies on the targeted fluorination of a suitable 2,6-dibromotoluene (B1294787) derivative. A plausible precursor for this approach would be 2,6-dibromo-3-aminotoluene, which can be converted to the target compound via a Sandmeyer-type reaction. wikipedia.orglscollege.ac.innih.gov

Radical fluorination has emerged as a powerful tool for the introduction of fluorine atoms into organic molecules under mild conditions. ontosight.ai These methods involve the generation of a carbon-centered radical, which then reacts with a fluorine atom source. While direct C-H fluorination of an aromatic ring is challenging, radical fluorination can be achieved through various transformations.

One potential, though less direct, pathway could involve the conversion of a functional group on the dibromotoluene ring into a radical precursor. However, a more synthetically viable approach for introducing a fluorine atom at a specific position on a pre-functionalized aromatic ring is often the Sandmeyer reaction, which proceeds through a radical mechanism. wikipedia.orglscollege.ac.in This reaction allows for the conversion of an aryl amine to an aryl fluoride (B91410) via a diazonium salt intermediate. lscollege.ac.in The Balz-Schiemann reaction, a specific variant of the Sandmeyer reaction, utilizes tetrafluoroborate (B81430) anions for fluorination. lscollege.ac.in

Electrochemical fluorination (ECF) represents another strategy for the introduction of fluorine atoms. ECF methods involve the electrolysis of an organic substrate in a fluoride-containing electrolyte. The Simons process, a well-established ECF method, uses hydrogen fluoride as both the solvent and the fluorine source.

While ECF is a powerful technique for producing perfluorinated compounds, its application for the selective monofluorination of complex aromatic substrates can be challenging. The high reactivity of the electrochemically generated fluorine species can lead to a lack of selectivity and the formation of multiple products. Therefore, for a targeted synthesis of this compound from a dibromotoluene precursor, ECF would likely require significant optimization to achieve the desired regioselectivity.

Metal-Catalyzed Fluorination of Aryl Halides

The direct conversion of aryl halides to aryl fluorides through metal-catalyzed reactions presents a powerful tool in synthetic organic chemistry. frontiersin.org Palladium and copper have emerged as the primary metals utilized for this transformation. frontiersin.org

A significant advancement in palladium-catalyzed fluorination was the use of the BrettPhos ligand. frontiersin.orgnih.gov For instance, the conversion of 1-bromo-4-cyano-toluene to its fluorinated counterpart was achieved in 74% yield using silver fluoride (AgF) as the fluorinating agent, in conjunction with a palladium catalyst system. frontiersin.orgnih.gov However, this particular method was initially most effective for highly activated aryl bromides, specifically those with ortho-substituents and electron-deficient characteristics. frontiersin.orgnih.gov

Further development led to a more generalized system for the fluorination of a broader range of aryl bromides and iodides. nih.gov This improved method utilizes a dimeric precatalyst based on AdBrettPhos, silver fluoride, and substoichiometric amounts of potassium fluoride in cyclohexane. frontiersin.org While this system is effective for many substrates, it can produce mixtures of regioisomers with electron-rich aryl halides that lack ortho substituents. frontiersin.org

Copper-mediated fluorination offers an alternative to palladium catalysis. frontiersin.org Early methods often required stoichiometric amounts of copper(II) fluoride and harsh reaction conditions. frontiersin.org More recent breakthroughs have led to the development of more robust and general copper-catalyzed processes for the fluorination of aryl halides. frontiersin.org

Table 1: Examples of Metal-Catalyzed Fluorination of Aryl Halides

| Aryl Halide Substrate | Catalyst System | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromo-4-cyano-toluene | [(cod)Pd(CH₂TMS)₂] / BrettPhos | AgF | Toluene | 130 | 74 | frontiersin.orgnih.gov |

| Various Aryl Bromides/Iodides | AdBrettPhos-based precatalyst | AgF / KF | Cyclohexane | 90-130 | Not specified | frontiersin.org |

| Unactivated Aryl Halides | Copper(II) fluoride / TMEDA | CuF₂ | HMPA | High | Not specified | frontiersin.org |

Note: This table is generated based on the provided text for illustrative purposes.

Indirect Synthetic Routes via Functional Group Interconversion

Indirect methods involving the transformation of existing functional groups provide alternative pathways to halogenated toluenes.

Diazotization and Sandmeyer-Type Bromination/Fluorination

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of primary arylamines into aryl halides via a diazonium salt intermediate. pku.edu.cnwikipedia.org This process is particularly valuable for synthesizing substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org

The reaction sequence begins with the diazotization of a primary arylamine with nitrous acid (HNO₂) to form a stable arenediazonium salt. libretexts.org For the synthesis of aryl bromides, the diazonium salt is subsequently treated with copper(I) bromide (CuBr). wikipedia.orglibretexts.org This is a radical-nucleophilic aromatic substitution reaction. wikipedia.org

For the introduction of fluorine, a related process known as the Balz-Schiemann reaction is employed. wikipedia.org In this case, the arylamine is converted to an arenediazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride. wikipedia.org While mechanistically distinct and not requiring a metal catalyst, it is often discussed alongside Sandmeyer reactions due to the shared diazonium salt intermediate. wikipedia.orgorganic-chemistry.org

Transformations of Substituted Aniline (B41778) Precursors

Substituted anilines are readily available and serve as versatile precursors for the synthesis of halogenated toluenes through diazotization and Sandmeyer-type reactions. pku.edu.cnnih.gov The amino group of the aniline strongly directs incoming electrophiles to the ortho and para positions. libretexts.org This directing effect can be strategically employed to introduce other substituents before the amino group is converted to a halogen.

For example, starting with p-toluidine (B81030) (p-methylaniline), dibromination can be achieved at the positions ortho to the amino group. libretexts.org Subsequent removal of the amino group via diazotization and a reduction step (e.g., with hypophosphorous acid, H₃PO₂) yields a dibromotoluene derivative with a substitution pattern that would be difficult to obtain by direct bromination of toluene. libretexts.org The transformation of halogen-, alkyl-, and alkoxy-substituted anilines can also be achieved using enzymatic methods, such as with a laccase from Trametes versicolor, which can polymerize these derivatives. nih.gov

Halogen Exchange Reactions in Aryl Systems

Halogen exchange, or the Finkelstein reaction for aromatic compounds, allows for the replacement of one halogen atom with another on an aryl ring. nih.govfrontiersin.org These reactions are of significant importance as they can convert less reactive aryl chlorides into more reactive aryl iodides, or vice versa, to block unwanted reactivity. frontiersin.org While some exchanges on activated substrates can occur without a catalyst, metal complexes are generally required. frontiersin.org

Nickel complexes were among the first catalysts used for aromatic Finkelstein reactions. nih.gov For example, the conversion of bromobenzene (B47551) to iodobenzene (B50100) can be catalyzed by nickel(II) bromide in the presence of tributylphosphine. nih.gov Palladium and copper complexes are also effective for catalyzing the fluorination of aryl halides. frontiersin.org The development of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, has significantly enhanced the rate of Br- and I-Mg exchange reactions. researchgate.net The use of organometallic reagents like aryl lithium or Grignard reagents in reaction with iodine can also produce aryl iodides. wikipedia.org

Strategic Control of Regioselectivity and Chemoselectivity in Halogenation Processes

Achieving the desired substitution pattern in the synthesis of polysubstituted aromatics like this compound requires precise control over the regioselectivity of the halogenation steps.

Influence of Catalysts and Reagents on Positional Selectivity

The choice of catalysts and reagents is paramount in dictating the positional outcome of halogenation reactions on substituted toluenes. wikipedia.orgnumberanalytics.com In the halogenation of alkylbenzene derivatives like toluene, the presence of a Lewis acid catalyst, such as iron(III) chloride or iron(III) bromide, favors halogenation on the aromatic ring over the alkyl side chain. wikipedia.org

The electronic properties of existing substituents on the aromatic ring play a crucial role in directing the position of subsequent electrophilic halogenation. The methyl group in toluene is an activating group that directs incoming electrophiles to the ortho and para positions. msu.edu Conversely, a deactivating group like a nitro group will direct incoming electrophiles to the meta position. msu.edu

In a molecule with competing directing groups, such as 3-fluorotoluene, the regioselectivity of bromination becomes more complex. The fluorine atom is a deactivating group but an ortho-, para-director, while the methyl group is an activating ortho-, para-director. The interplay of these electronic effects, along with steric factors, determines the final distribution of isomers. smolecule.com

The choice of solvent can also significantly impact the yield and selectivity of halogenation. numberanalytics.com For example, the halogenation of toluene in different solvents can lead to varying product distributions. numberanalytics.com Furthermore, specific catalyst systems can be designed to favor the formation of a particular regioisomer. ethz.ch For instance, in the bromination of 4-fluorotoluene, carrying out the reaction in glacial acetic acid in the presence of iodine and iron has been shown to markedly increase the proportion of 3-bromo-4-fluorotoluene (B1266451) relative to its 2-bromo isomer. google.com

Directing Group Effects and Their Exploitation in Substituted Toluene Functionalization

In electrophilic aromatic substitution reactions, the substituent already present on the benzene (B151609) ring governs the rate of reaction and the position of the incoming substituent. wikipedia.org These groups are broadly classified as either activating or deactivating, and as ortho, para-directing or meta-directing. rafflesuniversity.edu.in

Activating groups increase the reactivity of the aromatic ring compared to benzene, making it more susceptible to electrophilic attack. rafflesuniversity.edu.in These groups donate electron density to the ring, thereby stabilizing the carbocation intermediate formed during the substitution. masterorganicchemistry.com All activating groups are ortho, para-directors, meaning they direct the incoming electrophile to the positions adjacent (ortho) or opposite (para) to themselves. minia.edu.eglibretexts.org Common activating groups include alkyl groups (like the methyl group in toluene), hydroxyl groups, and amines. minia.edu.eg The methyl group in toluene, for instance, is an ortho, para-director that activates the ring, making toluene react faster than benzene. rafflesuniversity.edu.inlibretexts.org

Deactivating groups, conversely, make the aromatic ring less reactive than benzene by withdrawing electron density. rafflesuniversity.edu.in Most deactivating groups, such as nitro (-NO2), cyano (-CN), and carbonyl (-CHO, -COR) groups, are meta-directors. wikipedia.orglibretexts.org Halogens (F, Cl, Br, I) are a unique class; they are weakly deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which preferentially stabilizes the ortho and para intermediates. minia.edu.eglibretexts.org

The synthesis of polysubstituted toluenes like this compound is a complex task where the directing effects of multiple substituents must be considered. In the case of a precursor like 3-fluorotoluene, both the methyl group and the fluorine atom are ortho, para-directors. However, the methyl group is an activating group, while the fluorine atom is a deactivating one. smolecule.com The regioselectivity of the bromination is therefore determined by the interplay of these competing electronic effects. The methyl group activates the C2, C4, and C6 positions, while the fluorine at C3 directs incoming groups to the C2, C4, and C6 positions as well. This overlap of directing effects can be exploited to achieve the desired substitution pattern, although it often leads to mixtures of isomers. smolecule.comnumberanalytics.com Steric hindrance can also play a role, potentially disfavoring substitution at the ortho position, especially with bulky substituents. wikipedia.org

| Substituent Group | Effect on Reactivity | Directing Effect | Examples |

|---|---|---|---|

| Activating | Increases rate of substitution | Ortho, Para | -CH₃, -OH, -NH₂ |

| Deactivating (Halogens) | Decreases rate of substitution (weakly) | Ortho, Para | -F, -Cl, -Br |

| Deactivating (others) | Decreases rate of substitution (strongly) | Meta | -NO₂, -CN, -CO₂H |

Solvent and Temperature Effects on Reaction Outcome

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of halogenation reactions on aromatic compounds. These factors can affect reaction rate, yield, and, most importantly, regioselectivity. manac-inc.co.jp

The polarity of the solvent can drastically alter the distribution of isomers in a reaction. manac-inc.co.jp For instance, in the bromination of 3-substituted anilines with N-bromosuccinimide (NBS), the isomeric ratios of the products are highly dependent on the solvent used. manac-inc.co.jp In the bromination of acetophenone (B1666503) with NBS, dichloromethane was found to be the optimal solvent, providing only the monobrominated product with high selectivity, whereas solvents like acetonitrile, diethyl ether, and hexane (B92381) resulted in lower yields. researchgate.net For aromatic compounds that are solid at reaction temperature, a small amount of an inert solvent, such as a perhalogenated one, can be added to lower the melting point and facilitate the reaction. google.comgoogle.com

Temperature control is equally crucial. For the bromination of acetophenone, the best results were achieved at 80 °C; lower or higher temperatures led to a decrease in conversion. researchgate.net In another method for brominating deactivated aromatic compounds using a bromine-trifluoride and bromine mixture, the preferred reaction temperature is maintained in a mild range of -10°C to 30°C to ensure an instantaneous reaction. google.comgoogle.com Precise temperature control is essential for managing reaction kinetics and preventing side reactions, such as polybromination or degradation of starting materials, which can occur at elevated temperatures. manac-inc.co.jpjalsnet.com

| Solvent | Yield (%) |

|---|---|

| CH₃CN | Lower Yield |

| Et₂O | Lower Yield |

| THF | Lower Yield |

| n-hexane | Lower Yield |

| Dichloromethane | Excellent Yield/Selectivity |

Advancements in Sustainable Synthesis of Halogenated Aromatic Compounds

Green Chemistry Principles in Halogenation

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openstax.org The application of its twelve principles is transforming the synthesis of halogenated aromatic compounds, moving away from traditional methods that often involve hazardous reagents and produce significant waste. openstax.orgdigitellinc.com

Key principles relevant to halogenation include:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. openstax.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, substitution reactions using liquid bromine have a theoretical maximum atom economy of only 50% because HBr is formed as a byproduct. ias.ac.in

Use of Less Hazardous Chemical Syntheses: Methods should use and generate substances with minimal toxicity. openstax.org This encourages replacing hazardous reagents like elemental bromine and strong acids with safer alternatives. digitellinc.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. openstax.org This has led to research into solvent-free reactions or the use of greener solvents like water and ethanol (B145695). researchgate.net

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled. acs.org

An undergraduate organic chemistry experiment was developed to demonstrate these principles by replacing the traditional nitration of aromatic compounds, which uses hazardous strong acids, with a greener aromatic bromination using sodium bromide and sodium perborate. digitellinc.com

Utilization of Eco-friendly Reagents and Catalytic Systems

In line with green chemistry principles, significant research has focused on developing more environmentally friendly reagents and catalysts for aromatic halogenation. The goal is to move away from corrosive and toxic reagents like liquid bromine and traditional Lewis acid catalysts. jalsnet.comias.ac.in

Several greener brominating systems have been developed:

N-Bromosuccinimide (NBS): As a crystalline solid, NBS is easier and safer to handle than liquid bromine and is a common first-line brominating agent. manac-inc.co.jpias.ac.in

HBr/H₂O₂ System: A combination of hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as a clean oxidant provides a greener alternative. researchgate.net This system gives high yields and good regioselectivity for activated aromatic rings and can be performed in eco-friendly solvents like ethanol or water. researchgate.net

Bromide/Bromate (B103136) Reagent: A reagent prepared from a 2:1 ratio of bromide and bromate can be acidified in situ to generate hypobromous acid (HOBr) as the reactive species. This method avoids the direct use of liquid bromine and boasts high bromine atom efficiency. ias.ac.inrsc.org

Supported Catalysts: Using a catalyst supported on a solid matrix, such as zinc bromide on mesoporous silica, can lead to fast, efficient, and selective bromination. A key advantage is that these catalysts are often reusable. rsc.org

Ammonium (B1175870) Bromide Catalysis: Molecular bromine can be used more effectively in the presence of ammonium bromide (NH₄Br) as a catalyst, enabling facile and rapid bromination of various aromatic compounds. jalsnet.com

Solvent-Free and Alternative Solvent (e.g., Deep Eutectic Solvents) Methodologies

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. researchgate.net This has spurred the development of solvent-free reaction conditions and the use of alternative, greener solvents.

Solvent-free reactions can be facilitated by techniques such as microwave irradiation or ultrasonication, which can accelerate reaction rates and improve yields without the need for a conventional solvent. mdpi.com

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. rsc.orgacs.org DESs are mixtures of two or more components, typically a quaternary ammonium salt (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or an alcohol), which form a eutectic with a melting point much lower than the individual components. acs.orggoogle.com

Key properties and applications of DESs in halogenation include:

Sustainability: Many DES components are low-cost, biodegradable, and can be derived from natural sources like biomass. rsc.orgresearchgate.net

Low Vapor Pressure: Like ionic liquids, DESs have very low vapor pressure, which reduces air pollution and exposure risks. mdpi.com

Tunability: Their physical and chemical properties can be easily tuned by changing the components, allowing for the design of a suitable medium for a specific reaction. rsc.org

Application in Halogenation: DESs have been successfully used as reaction media for the halogenation of various compounds. For example, a DES based on choline chloride and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) served as an effective medium for the halogenation of boron dipyrromethene using N-halosuccinimides, resulting in excellent yields and short reaction times. researchgate.net Another study reported a method for bromination using sodium bromide in an ionic liquid made from hydrated ferric chloride, avoiding strong oxidants and toxic reagents. bohrium.com A significant advantage is that the DES can often be recovered and reused for several cycles without a significant loss in product yield. researchgate.net

Reactivity and Derivatization Pathways of 2,6 Dibromo 3 Fluorotoluene

Nucleophilic Functionalization at Halogenated Centers

The bromine atoms in 2,6-dibromo-3-fluorotoluene are susceptible to substitution by nucleophiles, a common strategy for introducing a variety of functional groups. smolecule.com This reactivity is central to its use as a building block in organic synthesis.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound is a suitable substrate for such transformations.

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is a widely employed method for creating biaryl structures. researchgate.netpreprints.org This reaction is noted for its tolerance of a wide range of functional groups and its generally mild reaction conditions. preprints.org In the context of this compound, this reaction can be used to selectively replace one or both bromine atoms with a new carbon-based substituent. The general order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > Br > Cl. wuxiapptec.com

The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov For instance, palladium nanoparticles have been shown to be effective catalysts for the Suzuki-Miyaura coupling of fluorinated aryl bromides. mdpi.com The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands often enhances the efficiency of these reactions, even with sterically demanding substrates. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | H2O/EtOH | 70 | >95 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | H2O/EtOH | 70 | ~60 |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | K3PO4 | Dioxane | 100 | 85 |

This table presents illustrative data from various sources and may not directly correspond to reactions with this compound.

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wuxiapptec.comnih.gov This reaction is instrumental in synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals. The reactivity of aryl halides in this reaction generally follows the order: Ar-I > Ar-Br > Ar-Cl > Ar-OTf. wuxiapptec.com

The selection of the appropriate ligand and base is critical for the success of the Buchwald-Hartwig amination. wuxiapptec.com A variety of phosphine-based ligands, such as XPhos and RuPhos, have been developed to facilitate these couplings with a broad range of substrates. nih.govresearchgate.net While strong bases like sodium tert-butoxide are commonly used, weaker bases such as cesium carbonate can be employed for substrates with base-sensitive functional groups. wuxiapptec.com The use of soluble organic bases like DBU has also been explored to create homogeneous reaction conditions, which can be advantageous for process scale-up and adaptation to continuous flow systems. chemrxiv.org

Table 2: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent |

| Aryl Bromide | Primary/Secondary Amine | Pd(dba)2 / Xantphos | Cs2CO3 | Toluene (B28343) |

| Aryl Chloride | Primary Amine | Pd2(dba)3 / RuPhos | NaOtBu | Dioxane |

| Aryl Bromide | Aniline (B41778) | [Pd(allyl)Cl]2 / XPhos | NaOtBu | Toluene |

This table provides a general overview of typical reaction conditions and is not specific to this compound.

Formation and Reactivity of Organometallic Reagents

The bromine atoms of this compound can be converted into organometallic species, which can then react with various electrophiles to introduce new functional groups.

Grignard reagents, formed by the reaction of an organohalide with magnesium metal, are powerful nucleophiles used to form carbon-carbon bonds. hzdr.deunp.edu.ar The formation of a Grignard reagent from this compound would involve the insertion of magnesium at one of the carbon-bromine bonds. The initiation of Grignard reagent formation often requires heating. hzdr.de

Once formed, the Grignard reagent can react with a variety of electrophiles. For example, reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. The use of highly reactive Rieke magnesium allows for the formation of functionalized Grignard reagents at low temperatures, which can improve tolerance for other functional groups within the molecule. cmu.edu

Organolithium reagents can be prepared from organohalides through halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. In the case of this compound, this would result in the selective replacement of a bromine atom with lithium. These lithiated intermediates are highly reactive nucleophiles.

Subsequent reaction with an electrophile, a process known as electrophilic quenching, allows for the introduction of a wide array of substituents. thieme-connect.de For example, quenching with an aldehyde or ketone would yield an alcohol, while reaction with an ester would produce a ketone. This stepwise approach provides a high degree of control over the functionalization of the aromatic ring.

Electrophilic Aromatic Substitution Reactions on Halogenated Toluene Frameworks

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In the context of halogenated toluenes like this compound, the existing substituents on the aromatic ring profoundly influence the rate and regioselectivity of subsequent electrophilic attacks.

Directing Effects of Halogen and Methyl Groups

The directing effects of substituents in electrophilic aromatic substitution are governed by a combination of inductive and resonance effects. wikipedia.orglibretexts.org Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. libretexts.org

Methyl Group (-CH₃): The methyl group is considered an activating group and an ortho-, para-director. slideserve.comhu.edu.jo Its activating nature stems from two primary effects:

Inductive Effect (+I): Alkyl groups are electron-donating through induction, enriching the electron density of the aromatic ring and making it more nucleophilic and thus more reactive towards electrophiles. hu.edu.jo

Hyperconjugation: This involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the pi-system of the ring, further stabilizing the arenium ion intermediate formed during the substitution, particularly when the attack is at the ortho and para positions. slideserve.com

Halogen Groups (-Br, -F): Halogens present a more complex scenario as they are deactivating yet ortho-, para-directing. libretexts.orglibretexts.org

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring via the sigma bond, making the ring less reactive towards electrophiles compared to benzene (B151609). This deactivating effect generally follows the order of electronegativity: F > Cl > Br > I. libretexts.orglibretexts.org

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. libretexts.org This donation of electron density stabilizes the carbocation intermediate (arenium ion). This resonance stabilization is most effective when the electrophile attacks the ortho and para positions, as resonance structures can be drawn where the positive charge is delocalized onto the halogen atom. libretexts.org

In the case of this compound, the directing effects of the three substituents must be considered collectively. The methyl group strongly directs ortho and para. The two bromine atoms and the fluorine atom also direct ortho and para. The positions ortho to the methyl group are occupied by bromine atoms (positions 2 and 6). The position para to the methyl group is position 4. The fluorine atom is at position 3. The bromine atoms at positions 2 and 6 will direct incoming electrophiles to their ortho and para positions. The fluorine atom at position 3 will direct incoming electrophiles to its ortho and para positions. The interplay of these directing effects will determine the final position of substitution.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating (+I) | Electron-donating (Hyperconjugation) | Activating | Ortho, Para |

| -F (Fluoro) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |

| -Br (Bromo) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |

Regioselective Nitration and Sulfonation Studies

Nitration and sulfonation are classic examples of electrophilic aromatic substitution reactions. The regioselectivity of these reactions on the this compound framework is dictated by the combined directing influences of the methyl and halogen substituents.

Nitration: The nitration of substituted toluenes is a well-studied reaction. For instance, the nitration of toluene itself yields a mixture of ortho- and para-nitrotoluene, with the ortho isomer often being the major product due to the statistical advantage (two ortho positions vs. one para position). wikipedia.org In the case of halogenated toluenes, the outcome is more complex. For example, the nitration of 2-fluorotoluene (B1218778) can be controlled to achieve regioselectivity. google.com

For this compound, the potential sites for nitration are positions 4 and 5. The methyl group activates the para-position (position 4). The fluorine at position 3 directs ortho and para, which corresponds to positions 2, 4, and 6. Positions 2 and 6 are already substituted with bromine. The bromine at position 2 directs to positions 3, 4, and 6, while the bromine at position 6 directs to positions 1, 2, and 5. Considering these directing effects, position 4 is strongly activated by the methyl group and the fluorine atom, while position 5 is activated by the bromine at position 6. Therefore, nitration is expected to occur primarily at position 4. Studies on similar compounds, such as the nitration of 3-fluoro-2-bromotoluene, show the introduction of a nitro group. The nitration of 2,5-dimethylphenol (B165462) also provides insights into the regioselectivity of such reactions. d-nb.info

Sulfonation: Sulfonation of aromatic compounds is typically carried out using fuming sulfuric acid. Similar to nitration, the regioselectivity is governed by the directing effects of the existing substituents. The sulfonation of toluene yields a mixture of ortho- and para-toluenesulfonic acid. libretexts.org For this compound, the same considerations for nitration apply. The sulfonyl group is expected to add preferentially at position 4, the position most activated by the methyl and fluorine substituents. The regioselective sulfonation of biaryl monophosphines has been achieved with high selectivity, demonstrating that careful control of reaction conditions can lead to specific isomers. mit.educhemrxiv.org

Transformations of the Methyl Group in this compound

The methyl group of this compound is a versatile handle for further synthetic transformations, allowing for the introduction of various functional groups at the benzylic position.

Benzylic Functionalization Reactions (e.g., Side-Chain Bromination)

Benzylic C-H bonds are weaker than other sp³ C-H bonds, making them susceptible to radical-mediated functionalization. sioc-journal.cn

Side-Chain Bromination: The bromination of the methyl group of toluene derivatives is a common transformation that proceeds via a radical chain mechanism. thieme-connect.de This reaction is typically initiated by light or a radical initiator, such as dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). thieme-connect.de N-Bromosuccinimide (NBS) is a frequently used reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. thieme-connect.de

For this compound, side-chain bromination would yield 2,6-dibromo-1-(bromomethyl)-3-fluorobenzene. The reaction conditions, such as the choice of solvent and initiator, can be optimized to achieve high yields. thieme-connect.de For example, the side-chain bromination of various methylbenzenes with NBS in carbon tetrachloride, often with catalytic dibenzoyl peroxide, has been reported to give good yields of the corresponding benzyl (B1604629) bromides. thieme-connect.de The photobromination of fluorotoluene and 2,6-dichlorotoluene (B125461) using an in situ bromine generator has also been described. researchgate.net

Oxidation to Carboxylic Acid Derivatives

The methyl group of toluene and its derivatives can be oxidized to a carboxylic acid group, providing a route to substituted benzoic acids.

The oxidation of fluorotoluene derivatives to the corresponding fluorobenzoic acids can be achieved using various oxidizing agents. google.com A common method involves the use of potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Another approach is the liquid-phase oxidation with an oxygen-containing gas in the presence of a catalyst system, often composed of a heavy metal compound (like cobalt or manganese salts) and a bromine compound. google.com For instance, 2-chloro-4-fluorotoluene (B151448) can be oxidized to 2-chloro-4-fluorobenzoic acid in acetic acid using a cobalt and manganese acetate (B1210297) catalyst with sodium bromide. google.com

Advanced Spectroscopic and Structural Characterization of 2,6 Dibromo 3 Fluorotoluene

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is highly sensitive to its structure, symmetry, and bonding.

The FTIR spectrum of 2,6-dibromo-3-fluorotoluene provides key information about the functional groups present. The analysis of vibrational frequencies can be compared with data from similar halogenated aromatic compounds to confirm the presence of specific bonds. nih.govresearchgate.net

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching vibrations. |

| 2980 - 2870 | C-H Stretch | Aliphatic C-H stretching of the methyl (CH₃) group. |

| 1600 - 1450 | C=C Stretch | Aromatic ring skeletal vibrations. The pattern of these bands can be indicative of the substitution pattern. |

| 1270 - 1200 | C-F Stretch | Strong absorption characteristic of the aryl-fluorine bond stretch. nih.gov |

| 1100 - 1000 | C-H In-plane Bend | Aromatic C-H in-plane bending modes. |

The specific frequencies and intensities of these bands collectively form a unique spectral signature for this compound, allowing for its identification and quality control. nih.gov

Raman Spectroscopy (FT-Raman)

Fourier-Transform (FT) Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. science.govnih.gov For this compound, the FT-Raman spectrum is characterized by a series of bands corresponding to the vibrations of its substituted benzene (B151609) ring and methyl group. While a dedicated, publicly available FT-Raman spectrum for this specific compound is not available, the expected vibrational frequencies can be reliably predicted based on extensive studies of related halogenated toluenes and benzene derivatives. nih.govcdnsciencepub.comresearchgate.net

The vibrational modes can be categorized as follows:

C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the high-frequency region of 3000–3100 cm⁻¹. nih.gov The C-H stretching vibrations of the methyl group are expected in the 2900-3000 cm⁻¹ range. mdpi.com

Ring Vibrations: The characteristic C-C stretching vibrations within the aromatic ring are expected to produce multiple bands in the 1400–1600 cm⁻¹ region. nih.gov The presence and position of the substituents influence the exact frequencies and intensities of these modes.

Halogen Vibrations: The C-Br stretching vibrations are anticipated to appear at lower frequencies, typically in the range of 200-700 cm⁻¹, due to the heavy mass of the bromine atoms. americanpharmaceuticalreview.com The C-F stretching vibration is expected at a higher frequency than other carbon-halogen bonds, generally appearing in the 1100-1300 cm⁻¹ range.

Methyl Group Vibrations: In addition to stretching modes, the methyl group exhibits bending (scissoring, rocking, and twisting) vibrations, which are typically observed in the 1000-1450 cm⁻¹ region. cdnsciencepub.com

An overview of the expected characteristic Raman bands for this compound is presented in the table below.

Table 1: Predicted Characteristic FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | nih.gov |

| Methyl C-H Stretch | 2900 - 3000 | mdpi.com |

| C-C Ring Stretch | 1400 - 1600 | nih.gov |

| Methyl Group Bending | 1000 - 1450 | cdnsciencepub.com |

| C-F Stretch | 1100 - 1300 | --- |

Theoretical Vibrational Analysis and Experimental Correlation

To precisely assign the vibrational modes observed in experimental FT-Raman and FT-IR spectra, theoretical calculations are indispensable. nih.govresearchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a standard method for predicting the vibrational frequencies and intensities of molecules. mdpi.com The B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) is commonly employed for halogenated aromatic compounds, yielding theoretical data that shows good agreement with experimental results. nih.govnih.gov

The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Subsequently, harmonic vibrational frequency calculations are performed on this optimized structure. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using a scaling factor to improve the correlation with the experimental data. nih.gov

A Potential Energy Distribution (PED) analysis is then conducted to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. This allows for an unambiguous assignment of the observed spectral bands. mdpi.com For a molecule like this compound, this analysis would differentiate between, for instance, a pure C-F stretch and a mode that involves a mixture of C-F stretching and ring bending.

The table below illustrates a typical correlation between experimental and scaled theoretical vibrational frequencies for a related molecule, 4-chloro-2-fluoro toluene (B28343), demonstrating the accuracy of this combined approach. nih.gov

Table 2: Correlation of Experimental and Calculated (B3LYP/6-311++G(d,p)) Vibrational Frequencies for 4-chloro-2-fluoro toluene

| Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (based on PED) |

|---|---|---|

| 3085 | 3088 | Aromatic C-H Stretch |

| 2935 | 2936 | Methyl C-H Symmetric Stretch |

| 1621 | 1620 | C-C Ring Stretch |

| 1279 | 1282 | C-H In-plane Bend |

| 1238 | 1236 | C-F Stretch |

| 775 | 775 | Ring Breathing Mode |

Data adapted from a study on 4-chloro-2-fluoro toluene. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. whitman.edu For this compound, electron ionization (EI) would be a common method, which typically induces extensive fragmentation. nih.gov

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak cluster. Due to the presence of two bromine atoms, each having two stable isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion (M⁺) will appear as a characteristic triplet of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1. whitman.edunih.gov This isotopic signature is a powerful tool for identifying the presence of two bromine atoms in the molecule or its fragments.

The primary fragmentation pathways for halogenated aromatic compounds typically involve the cleavage of the carbon-halogen bond. researchgate.net For this compound, the fragmentation is predicted to proceed via the sequential loss of the two bromine atoms, which are the most labile substituents. The loss of a bromine radical would result in a [M-Br]⁺ ion, which would also show a characteristic isotopic peak for the remaining bromine atom. Subsequent loss of the second bromine atom would lead to the [M-2Br]⁺ ion. Further fragmentation could involve the loss of a hydrogen atom, a methyl radical, or HF.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₇H₅Br₂F)

| Ion Formula | Description | Predicted m/z (using ⁷⁹Br) | Predicted m/z (using ⁸¹Br) |

|---|---|---|---|

| [C₇H₅⁷⁹Br₂F]⁺ | Molecular Ion (M⁺) | 266 | - |

| [C₇H₅⁷⁹Br⁸¹BrF]⁺ | Molecular Ion (M+2) | - | 268 |

| [C₇H₅⁸¹Br₂F]⁺ | Molecular Ion (M+4) | - | 270 |

| [C₇H₅⁷⁹BrF]⁺ | Loss of one Br atom | 187 | - |

| [C₇H₅⁸¹BrF]⁺ | Loss of one Br atom | - | 189 |

| [C₇H₅F]⁺ | Loss of two Br atoms | 108 | 108 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. libretexts.orgwikipedia.org While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, significant insights can be gained from the analysis of closely related structures.

A relevant analogue is 2,6-dibromo-4-fluoroaniline (B1582199) (C₆H₄Br₂FN), whose crystal structure has been determined. researchgate.net Given the identical 2,6-dibromo substitution pattern, it is highly probable that this compound would exhibit similar packing features dominated by halogen-halogen interactions. The study of 2,6-dibromo-4-fluoroaniline revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net This arrangement is common for substituted benzene derivatives.

In the solid state, the planar aromatic rings would likely pack in a herringbone or a slipped π-stack arrangement. The intermolecular forces would be governed by a combination of van der Waals forces and specific halogen interactions (e.g., Br···Br or Br···F contacts), which play a crucial role in directing the crystal packing. researchgate.net The primary difference in the crystal packing between this compound and its aniline (B41778) analogue would arise from the difference between a methyl group (-CH₃) and an amino group (-NH₂). The amino group is capable of forming N-H···F or N-H···Br hydrogen bonds, which would be absent in the toluene derivative. This would likely lead to different intermolecular distances and a slightly different unit cell volume.

The crystallographic data for the analogue compound provides a strong basis for what to expect from an experimental determination of the this compound structure.

Table 4: Crystallographic Data for the Analogue Compound 2,6-Dibromo-4-fluoroaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄Br₂FN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.0332(5) |

| b (Å) | 4.34070(10) |

| c (Å) | 21.9732(5) |

| β (°) | 109.6910(10) |

| Volume (ų) | 1529.61(7) |

| Z (molecules/unit cell) | 8 |

Data obtained from the crystallographic study of 2,6-dibromo-4-fluoroaniline. researchgate.net

Computational and Theoretical Investigations of 2,6 Dibromo 3 Fluorotoluene

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been successfully applied to various halogenated aromatic compounds to predict their structure and reactivity. DFT calculations, such as those employing the B3LYP functional with basis sets like 6-31G*, can provide accurate predictions of molecular geometries, electronic distributions, and spectroscopic data. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2,6-dibromo-3-fluorotoluene, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Methods like Hartree-Fock (HF) and DFT with various basis sets (e.g., 3-21G, 6-31G*) are employed for this purpose. nih.gov The optimization process for similar molecules, such as 2,6-dichlorotoluene (B125461), has been performed using these methods to obtain the ground state geometry. nih.gov For related thioanisole (B89551) derivatives, ab initio molecular orbital calculations at the STO-3G level have been used to determine optimized geometries. cdnsciencepub.com The conformation of the methyl group relative to the aromatic ring is a key aspect of the analysis. In related substituted toluenes, the rotational barrier of the methyl group is influenced by the ortho substituents.

Table 1: Predicted Geometrical Parameters for a Toluene (B28343) Derivative (Example)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 | 120 | 0 |

| C-H (ring) | 1.08 | 120 | 180 |

| C-C (methyl) | 1.51 | - | - |

| C-H (methyl) | 1.09 | 109.5 | 60 |

| C-Br | 1.90 | - | - |

| C-F | 1.35 | - | - |

Note: This table provides example values for a generic substituted toluene and is for illustrative purposes. Actual calculated values for this compound would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov For similar molecules like benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a small energy gap was indicative of charge transfer within the molecule. nih.gov DFT calculations, often at the B3LYP/6-31G* level, are used to determine these orbital energies and the resulting energy gap. nih.gov This analysis helps in understanding the charge transfer that occurs within the molecule. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Related Parameters (Example)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Note: These are example values and the actual calculated values for this compound would require specific computational analysis.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govwuxiapptec.com The MEP surface is typically mapped onto the total electron density surface, with different colors representing different potential values. uni-muenchen.de

Regions of negative potential (often colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govwuxiapptec.com For a molecule like this compound, the electronegative bromine and fluorine atoms would be expected to create regions of negative potential, while the hydrogen atoms of the methyl group would be in regions of positive potential. nih.gov This analysis provides insight into intermolecular interactions and the most probable sites for chemical reactions. researchgate.net

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.net These theoretical calculations have shown good agreement with experimental values for similar compounds. nih.gov For related fluorotoluene derivatives, extensive work has been done on correlating calculated and experimental NMR coupling constants. cdnsciencepub.com

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental data. nih.gov The analysis of the Total Energy Distribution (TED) helps in assigning the calculated vibrational modes to specific molecular motions. nih.gov For molecules like 2-chloro-6-fluorotoluene, a complete vibrational assignment has been achieved through such theoretical studies. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data (Example for a Related Compound)

| Spectroscopic Technique | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR (ppm) | 130.5 | 131.2 |

| ¹H NMR (ppm) | 7.2 | 7.1 |

| IR Frequency (cm⁻¹) | 3050 (C-H stretch) | 3055 (C-H stretch) |

| Raman Frequency (cm⁻¹) | 1600 (C=C stretch) | 1605 (C=C stretch) |

Note: This table presents hypothetical data for illustrative purposes. Actual data would require specific calculations and experimental measurements for this compound.

Ab Initio Calculations for High-Level Molecular Properties and Energetics

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, although they are computationally more demanding than DFT. acs.orgmdpi.com

For related molecules like propionaldehyde (B47417) oxime, ab initio calculations at the HF and MP2 levels with the 6-31G* basis set have been used to optimize molecular geometries. acs.org These methods have also been employed to study the C-H bond dissociation enthalpies in polyfluoroalkanes, showing good agreement with experimental data. acs.org For this compound, ab initio calculations could be used to obtain precise values for its thermodynamic properties, such as enthalpy of formation and bond dissociation energies.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states. For halogenated aromatic compounds, these methods can model various reaction types, including electrophilic and nucleophilic aromatic substitution.

By calculating the potential energy surface of a reaction, it is possible to determine the activation energies and reaction pathways. For example, in the study of the ring-opening of epoxides, ab initio calculations were used to investigate the reaction initiated by a nucleophile. acs.org For this compound, computational modeling could predict the regioselectivity of substitution reactions and help in understanding the influence of the bromine and fluorine substituents on its reactivity. For instance, DFT calculations can be used to model the electronic structure and predict reaction pathways for similar compounds.

Energetic Profiles of Halogenation Pathways

The synthesis of this compound typically involves the electrophilic bromination of 3-fluorotoluene (B1676563). Computational studies can elucidate the energetic landscape of this reaction, identifying the most favorable pathways. This involves calculating the potential energy surface for the reaction, mapping the energy changes as the reactants progress through transition states to form products.

The halogenation process proceeds via the formation of an electrophilic bromine species, often generated from molecular bromine with a Lewis acid catalyst. smolecule.com This electrophile then attacks the electron-rich aromatic ring of 3-fluorotoluene. The energetic profile of this reaction would involve calculating the activation energies for bromination at the different available positions on the ring. The positions ortho and para to the methyl group (2, 4, and 6) are activated, while the fluorine atom deactivates the ring through its inductive effect but directs incoming electrophiles to its ortho and para positions (2 and 4). smolecule.com

Computational models can determine the relative energies of the transition states leading to the various possible brominated intermediates. A lower activation energy indicates a faster reaction rate and a more favorable pathway. For the formation of this compound, the energetic profiles for the sequential addition of two bromine atoms would be calculated. While specific published data for the energetic profile of this exact reaction is scarce, a representative table can illustrate the typical output of such a computational study.

| Reaction Step | Position of Bromination | Calculated Activation Energy (kcal/mol) | Relative Rate (Illustrative) |

|---|---|---|---|

| First Bromination | C2 | 12.5 | High |

| First Bromination | C4 | 13.8 | Moderate |

| First Bromination | C6 | 12.9 | High |

| Second Bromination (on 2-bromo-3-fluorotoluene) | C6 | 14.5 | Moderate |

| Second Bromination (on 2-bromo-3-fluorotoluene) | C4 | 16.2 | Low |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational analysis. Actual values would be determined through specific DFT calculations.

Analysis of Regioselectivity and Chemoselectivity through Computational Models

Regioselectivity in the synthesis of this compound is a critical aspect that can be effectively analyzed using computational models. The directing effects of the existing substituents—the activating methyl group and the deactivating but ortho-, para-directing fluorine atom—govern the positions of subsequent bromination. smolecule.com

Computational analysis helps in understanding this selectivity by:

Mapping Electron Density: Calculating the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO) can identify the most nucleophilic sites on the 3-fluorotoluene ring, which are most susceptible to electrophilic attack. The positions with the highest electron density are the most likely candidates for bromination.

Evaluating Steric Hindrance: The models can calculate the steric strain associated with the approach of the electrophile to different positions on the ring. The bulky bromine atoms may be sterically hindered from adding to certain positions.

Stabilization of Intermediates: The stability of the resulting arenium ion (Wheland) intermediates after the electrophilic attack is a key factor. Computational methods can calculate the energies of these intermediates, with the most stable intermediate corresponding to the major product.

| Ring Position | Governing Substituent Effects | Predicted Relative Yield (Illustrative) | Computational Rationale |

|---|---|---|---|

| 2,6-dibromo | Electronic (CH3 activation) and Steric | High | Favorable electronic activation at C2 and C6; sterically accessible. |

| 2,4-dibromo | Electronic (CH3 and F direction) | Low | Potential steric hindrance and less stable intermediate compared to 2,6. |

| 4,6-dibromo | Electronic (CH3 and F direction) | Low | Less favorable electronic direction compared to the 2-position. |

Note: This table provides a qualitative summary based on established principles of electrophilic aromatic substitution, which would be quantified by computational models.

Quantum Chemical Parameters (Electrophilicity, Nucleophilicity, Hardness, Softness)

Quantum chemical parameters derived from DFT calculations provide quantitative measures of the chemical reactivity of this compound. These global reactivity indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

Electrophilicity (ω): This parameter measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile.

Nucleophilicity (ε): Conversely, nucleophilicity relates to the ability of a molecule to donate electrons. It is often correlated with the HOMO energy.

Chemical Hardness (η): Hardness is a measure of the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, indicating high stability and low reactivity. researchgate.netresearchgate.net

Chemical Softness (S): Softness is the reciprocal of hardness. Soft molecules have a small HOMO-LUMO gap and are generally more reactive. researchgate.netresearchgate.net

These parameters are defined by the following equations:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Electrophilicity Index (ω) = μ2 / (2η), where μ (chemical potential) ≈ (EHOMO + ELUMO) / 2

While specific published quantum chemical parameters for this compound are not available, the table below presents illustrative values based on calculations for similar halogenated aromatic compounds. The presence of two electron-withdrawing bromine atoms and a highly electronegative fluorine atom would be expected to result in a relatively high electrophilicity and chemical hardness.

| Parameter | Symbol | Illustrative Value (eV) | Inferred Chemical Property |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.8 | Moderate electron-donating ability |

| LUMO Energy | ELUMO | -1.5 | Good electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 6.3 | High kinetic stability |

| Chemical Hardness | η | 3.15 | Low reactivity, high stability |

| Chemical Softness | S | 0.32 | Indicates higher reactivity compared to harder molecules |

| Electrophilicity Index | ω | 3.45 | Strong electrophilic character |

Note: These values are representative and serve to illustrate the concepts. Actual values would require specific quantum chemical calculations.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role in Methodological Development for Carbon-Carbon and Carbon-Heteroatom Bond FormationNew methods in organic synthesis require robust and challenging substrates to test their scope and limitations. The sterically hindered and electronically modified environment of 2,6-Dibromo-3-fluorotoluene would make it a candidate for testing the efficacy of new catalysts and reaction conditions for forming carbon-carbon (e.g., Suzuki, Stille couplings) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds. Research in this area would focus on achieving high yields and selectivity under mild conditions.

Until specific studies are conducted and published, any detailed discussion on this compound remains speculative.

Future Research Directions and Challenges in 2,6 Dibromo 3 Fluorotoluene Chemistry

Development of Highly Regioselective and Sustainable Synthetic Routes

Future research will likely focus on the following areas:

Directed Ortho-Metalation (DoM): The development of advanced DoM strategies could provide precise control over the introduction of bromine and fluorine atoms. The directing group's nature and position on the toluene (B28343) ring will be crucial for achieving the desired 2,6-dibromo-3-fluoro substitution pattern. The challenge will be to identify directing groups that can be easily introduced and removed under mild, sustainable conditions.

Catalytic C-H Activation/Halogenation: Late-stage functionalization through C-H activation is a powerful tool for streamlining synthesis. acs.org Future efforts will aim to discover novel catalyst systems (e.g., based on palladium, rhodium, or iridium) that can selectively activate and halogenate specific C-H bonds on a fluorotoluene precursor. The key challenge is to control the regioselectivity in the presence of multiple activatable C-H bonds.

Sustainable and Green Chemistry Approaches: There is a growing emphasis on developing synthetic methods that are environmentally benign. ucl.ac.ukucl.ac.uk This includes the use of greener solvents (like water or bio-derived solvents), energy-efficient reaction conditions (e.g., photocatalysis or mechanochemistry), and catalysts based on earth-abundant metals. oiccpress.com Investigating enzymatic or bio-catalytic routes for halogenation could also offer a highly selective and sustainable alternative. ucl.ac.uk The synthesis of aromatic compounds from biomass-derived precursors is another promising avenue for enhancing sustainability. ucl.ac.ukacs.org

| Synthetic Strategy | Key Advantages | Primary Challenges |

| Directed Ortho-Metalation | High regioselectivity, well-established methodology. | Stoichiometric use of strong bases, cryogenic conditions, functional group tolerance. |

| C-H Activation/Halogenation | Atom economy, late-stage functionalization. | Catalyst development, controlling regioselectivity, potential for over-halogenation. |

| Sustainable/Green Methods | Reduced environmental impact, safer processes. | Catalyst stability and efficiency, scalability, substrate scope. |

Exploration of Novel Reactivity and Catalytic Transformations

Future research should explore:

Site-Selective Cross-Coupling Reactions: A significant challenge is the selective functionalization of one bromine atom over the other. nih.govacs.org Developing catalytic systems that can differentiate between the sterically hindered C-Br bonds based on subtle electronic differences or through catalyst-substrate interactions is a key goal. This would allow for the stepwise and controlled introduction of different functional groups.

Novel Transformations of the C-F Bond: While typically robust, the C-F bond can be activated under specific conditions. Research into novel catalytic methods for C-F activation and transformation (e.g., hydrodefluorination, borylation, or amination) would significantly expand the synthetic utility of 2,6-Dibromo-3-fluorotoluene as a building block.

Photochemical and Electrochemical Reactions: Light- and electricity-driven reactions offer alternative pathways for bond formation and cleavage that may not be accessible through traditional thermal methods. rsc.org Investigating the photochemical dehalogenation or electrochemically-driven coupling reactions of this compound could unveil new reactivity patterns and provide access to novel molecular scaffolds.

Advanced Material Applications of Derived Compounds

The incorporation of fluorine and bromine atoms into organic molecules can impart unique properties, making them valuable precursors for advanced materials. Fluorinated polymers, for instance, are known for their thermal stability, chemical resistance, and low surface energy. researchgate.netnih.govresearchgate.net

Future research directions in this area include:

Fluorinated Polymers and Copolymers: Utilizing this compound as a monomer in polymerization reactions could lead to new types of fluorinated polymers. nih.govrsc.org The bromine atoms can serve as handles for cross-linking or further functionalization, allowing for the fine-tuning of material properties such as solubility, thermal stability, and mechanical strength.

Organic Electronics: The electronic properties of this compound derivatives could be exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The heavy bromine atoms can promote intersystem crossing, which is beneficial for phosphorescent OLEDs, while the fluorine atom can influence the HOMO/LUMO energy levels.

Liquid Crystals and Functional Dyes: The rigid aromatic core and the potential for introducing various substituents make derivatives of this compound interesting candidates for the development of new liquid crystalline materials and functional dyes with specific optical or electronic properties.

| Potential Application Area | Key Properties Imparted by this compound | Research Focus |

| Fluorinated Polymers | Thermal stability, chemical resistance, tunable properties. | Development of polymerization methods, characterization of polymer properties. |

| Organic Electronics | Control over electronic energy levels, potential for phosphorescence. | Synthesis of novel derivatives, fabrication and testing of electronic devices. |

| Liquid Crystals | Molecular rigidity, potential for anisotropic properties. | Design of mesogenic molecules, investigation of phase behavior. |

Integration of Machine Learning and AI in Reaction Design and Prediction for Polyhalogenated Aromatics

Future integration of AI in this field will likely involve: